Ammonium fluoride

描述

属性

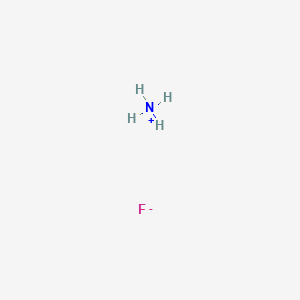

IUPAC Name |

azanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH.H3N/h1H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDQLRUQCUTJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH4N, NH4F | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1341-49-7 (cpd with MF ammonium-HF2) | |

| Record name | Ammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6050463 | |

| Record name | Ammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

37.037 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium fluoride is a white crystalline solid. It is soluble in water. It is noncombustible. It is corrosive to aluminum. It is used in chemical analysis, in brewing, and as a preservative for wood., Dry Powder; Liquid, Colorless or white solid; [ICSC] Deliquescent; [Merck Index] White crystalline solid with an ammonia-like odor; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium fluoride ((NH4)F) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °F at 760 mmHg (USCG, 1999) | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

83.5 g/100 g water at 25 °C, 100 g/100 mL of water at 0 °C, 82.780 lb/100 lb of water at 70 °F, 45.3 g/100 g water at 25 °C, Slightly soluble in alcohol, Solubility in water, g/100ml at 25 °C: 45.3 | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.32 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.015, 1.01 g/cm³ | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Deliquescent leaflets or needles; hexagonal prisms by sublimation; occurs commercially as a granular powder, White hexagonal crystals | |

CAS No. |

12125-01-8 | |

| Record name | AMMONIUM FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2427 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium fluoride ((NH4)F) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6050463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QT928IM0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

238 °C, sublimes | |

| Record name | AMMONIUM FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1223 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Physicochemical Properties of Ammonium Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium fluoride (NH₄F) is an inorganic salt of significant interest across various scientific and industrial domains, including as a reagent in chemical analysis, a component in glass etching, and as a wood preservative.[1] A thorough understanding of its physicochemical properties is paramount for its safe handling, effective application, and the development of new technologies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with detailed experimental protocols for their determination and visual representations of key chemical processes.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development work.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | NH₄F | [1][2] |

| Molar Mass | 37.037 g/mol | [2] |

| Appearance | White, hygroscopic crystalline solid (colorless prisms) | [1][2][3] |

| Odor | Odorless | [3] |

| Density | 1.009 g/cm³ | [2][3] |

| Melting Point | 100 °C (212 °F; 373 K) (decomposes) | [2][4] |

| Boiling Point | Sublimes upon heating | [2] |

Solubility Profile

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 83.5 g/100 mL | 25 | [2] |

| Water | 100 g/100 g | 0 | [3] |

| Alcohol | Slightly soluble | - | [1] |

| Liquid Ammonia | Insoluble | - | [2] |

| Acetone | 0.01 g/100 g | 25 | [5] |

| Methanol | 2.88 g/100 g | 25 | [5] |

| Ethanol | 1.75 g/100 g | 25 | [5] |

Chemical and Structural Properties

| Property | Value | Reference |

| pH of Aqueous Solution | Acidic (approximately 6 for a 50 g/L solution at 20°C) | [1][6] |

| Crystal Structure | Wurtzite (hexagonal) | [2][7] |

| Space Group | P6₃mc | [7] |

| Unit Cell Parameters | a = 4.39 Å, c = 7.02 Å | [1][7] |

Key Chemical Behaviors

Thermal Decomposition

This compound is thermally unstable and decomposes upon heating.[1] The primary decomposition pathway involves the reversible reaction to ammonia (NH₃) and hydrogen fluoride (HF) gases.[2] This property is characteristic of many ammonium salts.

Dissolution and Hydrolysis in Water

When dissolved in water, this compound dissociates into ammonium (NH₄⁺) and fluoride (F⁻) ions. The ammonium ion, the conjugate acid of a weak base (ammonia), and the fluoride ion, the conjugate base of a weak acid (hydrofluoric acid), both undergo hydrolysis. The hydrolysis of the ammonium ion produces hydronium ions (H₃O⁺), while the hydrolysis of the fluoride ion produces hydroxide ions (OH⁻). Due to the relative strengths of the parent acid and base, the resulting solution is slightly acidic.[7]

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Testing the pH of different solutions | Class experiment | RSC Education [edu.rsc.org]

- 7. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

Ammonium fluoride crystal structure and lattice parameters

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Ammonium Fluoride

Introduction

This compound (NH₄F) is an inorganic compound of significant interest due to its unique structural properties and applications in various fields, including as a component in buffered oxide etchants for microfabrication and as a fluorinating agent.[1] Structurally, it is notable for its analogy to ice, adopting a wurtzite-type crystal structure with extensive hydrogen bonding.[2][3] This guide provides a comprehensive overview of the crystal structure, lattice parameters, and polymorphism of this compound, intended for researchers, scientists, and professionals in drug development.

Crystal Structure of this compound (Phase I)

At ambient temperature and pressure, this compound crystallizes in a hexagonal wurtzite-type structure.[4][5] This structure is characterized by a specific arrangement of ammonium (NH₄⁺) cations and fluoride (F⁻) anions.

-

Coordination: Both the ammonium cations and fluoride anions are tetrahedrally coordinated, each surrounded by four of the other.[4][5]

-

Stacking: The ions are arranged in ABABAB... layers, characteristic of the wurtzite structure.[2][4]

-

Hydrogen Bonding: There are significant N−H···F hydrogen bonds between the cations and anions, which dictate the overall structure.[2][5] This extensive hydrogen bonding network is very similar to that found in ice, and NH₄F is the only substance known to form mixed crystals with water.[2][4] The symmetry of the ammonium ion within this structure is considered to be "essentially" Td.[7]

Lattice Parameters

The lattice parameters for this compound have been determined primarily through X-ray diffraction studies. The values for the common hexagonal phase and a high-pressure polymorph are summarized below.

| Phase | Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Conditions |

| NH₄F I | Hexagonal | P6₃mc | 4.39[5][6] | 7.02[5][6] | Ambient |

| NH₄F IV | Cubic | Fm3m | 5.77 ± 0.04[8][9] | - | ~450 K, 4 kbar[8][9] |

High-Pressure Polymorphism: this compound IV

Under conditions of elevated temperature and pressure (approximately 450 K and 4 kbar), this compound undergoes a phase transition to a cubic structure known as this compound IV.[8]

-

Crystal Structure: This high-pressure phase adopts a sodium chloride-like structure.[8][9]

-

Disorder: In this phase, the orientations of the ammonium ions are likely disordered, as the hydrogen atoms cannot fit into an ordered sodium-chloride-like structure.[8][9]

Caption: Phase transition diagram for this compound.

Experimental Protocols

The determination of this compound's crystal structure and lattice parameters relies on diffraction techniques that probe the arrangement of atoms within the crystal lattice.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique used for determining the crystal structure of materials.

-

Principle: A beam of monochromatic X-rays is directed at a sample. The X-rays are diffracted by the crystalline planes of atoms, and the resulting diffraction pattern of intensities and angles is recorded. This pattern is unique to the specific crystal structure.

-

Methodology for Powder XRD:

-

Sample Preparation: A crystalline powder sample of this compound is prepared. For air-sensitive or hygroscopic materials like NH₄F, preparation may be conducted in a controlled environment (e.g., a nitrogen-filled glove box).[10]

-

Data Collection: The sample is placed in a diffractometer and irradiated with X-rays over a range of angles (2θ).

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The peak positions are used to determine the unit cell dimensions (lattice parameters) via Bragg's Law. The systematic absences and intensities of the peaks are used to determine the space group. For instance, X-ray powder diffraction patterns of this compound IV were obtained at high pressure using a single-crystal diamond pressure vessel.[8]

-

Neutron Diffraction

Neutron diffraction is a complementary technique to XRD and is particularly powerful for locating light atoms, such as hydrogen.[11]

-

Principle: A beam of neutrons is directed at the sample. Neutrons are scattered by the atomic nuclei, unlike X-rays which are scattered by electrons. This makes neutron diffraction highly sensitive to the positions of hydrogen atoms, which is critical for understanding the orientation of the ammonium ion and the nature of the hydrogen bonds in NH₄F.[12]

-

Methodology (Inelastic Neutron Scattering):

-

Sample Preparation: A pure powder sample of this compound is sealed in an appropriate sample holder (e.g., aluminum alloy).[10]

-

Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected. Inelastic neutron scattering (INS) measures the energy exchange between the neutrons and the sample, providing information about lattice vibrations (phonons) and molecular rotations.[10][13]

-

Data Analysis: The resulting spectrum provides insights into the dynamics of the crystal lattice. For NH₄F, INS has been used to study the librational modes of the ammonium ion, confirming the strong hydrogen bonding within the structure.[13] The analysis can confirm site symmetry and provide a rigorous interpretation of the crystal's dynamic properties.[10][13]

-

References

- 1. The Impact of this compound on Structural, Absorbance Edge, and the Dielectric Properties of Polyvinyl Alcohol Films: Towards a Novel Analysis of the Optical Refractive Index, and CUT-OFF Laser Filters [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. www2.ph.ed.ac.uk [www2.ph.ed.ac.uk]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. webqc.org [webqc.org]

- 6. This compound | NH4F | CID 25516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. The high resolution inelastic neutron scattering spectrum of this compound - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 12. journals.iucr.org [journals.iucr.org]

- 13. The high resolution inelastic neutron scattering spectrum of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Ammonium Fluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium fluoride (NH₄F) in various organic solvents. The information contained herein is intended to support research and development activities, particularly in the fields of chemical synthesis and drug development, where this compound serves as a key reagent. This document details quantitative solubility data, standardized experimental protocols for solubility determination, and insights into the role of the fluoride ion in relevant biological signaling pathways.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its effective use in chemical reactions and formulations. While generally more soluble in polar protic solvents, its solubility varies significantly across different organic media. The following table summarizes the available quantitative solubility data for this compound in several common organic solvents at standard conditions.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | CH₃OH | 25 | 2.88 |

| Ethanol | C₂H₅OH | 25 | 1.75 |

| Acetone | (CH₃)₂CO | 25 | 0.01 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 25 | 0.11 |

| Tetrahydrofuran (THF) | C₄H₈O | - | Insoluble |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount for any chemical research. The following section outlines a detailed, step-by-step experimental protocol for determining the solubility of an inorganic salt, such as this compound, in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis.

Isothermal Shake-Flask and Gravimetric Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that saturated solution by gravimetric analysis.

Materials and Equipment:

-

This compound (or other inorganic salt)

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Conical flasks with stoppers

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven

-

Desiccator

Experimental Workflow:

Caption: A step-by-step workflow for determining the solubility of this compound.

Detailed Steps:

-

Preparation: Accurately weigh a conical flask. Add a known mass of the organic solvent to the flask.

-

Saturation: Gradually add an excess of this compound to the solvent while stirring. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Equilibration: Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Sampling: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.

-

Gravimetric Determination: Transfer the filtered supernatant to a pre-weighed, dry glass vial or evaporating dish. Record the total mass of the vial and the solution.

-

Drying: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Heat until a constant weight of the dried residue is achieved.

-

Cooling and Weighing: Cool the vial in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.

-

Calculation:

-

Mass of the solvent = (Mass of vial + solution) - (Mass of vial + dry residue)

-

Mass of dissolved this compound = (Mass of vial + dry residue) - Mass of empty vial

-

Solubility ( g/100 g of solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

-

Relevance to Drug Development and Signaling Pathways

The utility of this compound in drug development extends beyond its role as a simple reagent. The fluoride ion (F⁻) itself can influence biological systems, and the introduction of fluorine into drug molecules is a common strategy to enhance their pharmacological properties.

Fluoride Ion as a Modulator of Signaling Pathways

The fluoride ion is known to interact with and modulate the activity of several key signaling proteins, which can be of significant interest in drug discovery and development.

G-Protein Activation:

Fluoride ions, often in the form of fluoroaluminates (AlF₄⁻), are well-established activators of heterotrimeric G-proteins. They mimic the γ-phosphate of GTP, binding to the GDP-bound α-subunit and inducing a conformational change that leads to G-protein activation. This activation can initiate a cascade of downstream signaling events.

Caption: Fluoride ions can activate G-proteins by mimicking the gamma-phosphate of GTP.

Other Signaling Pathways:

Research has also indicated that fluoride can influence other critical cellular signaling pathways, including:

-

MAPK Pathway: Fluoride has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

-

PI3K/AKT/mTOR Pathway: Studies suggest that fluoride can inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, survival, and metabolism.

Understanding these interactions can provide valuable insights for researchers investigating the biological effects of fluoride-containing compounds and for designing drugs that target these pathways.

This compound in the Synthesis of Fluorinated Pharmaceuticals

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity. This compound can serve as a source of nucleophilic fluoride for the synthesis of these fluorinated organic molecules. Its solubility in certain organic solvents, though sometimes limited, allows for its use in various fluorination reactions.

An In-Depth Technical Guide on the Thermal Decomposition of Ammonium Fluoride to Hydrogen Fluoride and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal decomposition of ammonium fluoride (NH₄F) into its constituent gaseous products, ammonia (NH₃) and hydrogen fluoride (HF), is a fundamental reversible reaction with implications in various chemical processes. This technical guide provides a comprehensive overview of the core principles governing this decomposition. It includes a detailed presentation of the thermodynamic data, a step-by-step experimental protocol for studying the decomposition, and visual representations of the reaction pathway and experimental workflow to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a white, crystalline solid that undergoes thermal decomposition upon heating. The reaction is a reversible process, establishing an equilibrium between the solid reactant and the gaseous products:

NH₄F(s) ⇌ NH₃(g) + HF(g)

Understanding the thermodynamics and kinetics of this reaction is crucial for applications where NH₄F is used as a fluorinating agent, in materials synthesis, and in certain analytical techniques. The gaseous products, ammonia and hydrogen fluoride, are both corrosive and toxic, necessitating careful handling and a thorough understanding of the conditions that favor decomposition.

Thermodynamic Data

The thermal decomposition of this compound is an endothermic process. The equilibrium of the reaction is temperature-dependent, with higher temperatures favoring the formation of the gaseous products. The key thermodynamic parameters for the species involved in the decomposition are provided below.

Standard Molar Thermodynamic Properties

The following table summarizes the standard molar enthalpy of formation (ΔHf°), standard molar Gibbs free energy of formation (ΔGf°), and standard molar entropy (S°) for the reactant and products at 298.15 K.

| Compound | Formula | State | ΔHf° (kJ/mol)[1] | ΔGf° (kJ/mol)[1] | S° (J/mol·K)[1] |

| This compound | NH₄F | solid | -463.6 | -348.4 | 71.96 |

| Ammonia | NH₃ | gas | -45.94 | -16.4 | 192.77 |

| Hydrogen Fluoride | HF | gas | -273.3 | -275.4 | 173.78 |

Thermodynamic Parameters of Decomposition

Based on the standard thermodynamic data, the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of the decomposition reaction at 298.15 K can be calculated as follows:

ΔH°rxn = [ΔHf°(NH₃, g) + ΔHf°(HF, g)] - ΔHf°(NH₄F, s) ΔS°rxn = [S°(NH₃, g) + S°(HF, g)] - S°(NH₄F, s) ΔG°rxn = [ΔGf°(NH₃, g) + ΔGf°(HF, g)] - ΔGf°(NH₄F, s)

The calculated values are presented in the table below.

| Thermodynamic Parameter | Value |

| ΔH°rxn (kJ/mol) | 144.36 |

| ΔS°rxn (J/mol·K) | 294.59 |

| ΔG°rxn (kJ/mol) | 56.6 |

Equilibrium Constant

The equilibrium constant in terms of partial pressures (Kp) for the decomposition reaction is given by:

Kp = PNH₃ * PHF

where PNH₃ and PHF are the partial pressures of ammonia and hydrogen fluoride at equilibrium, respectively.

The standard Gibbs free energy change is related to the equilibrium constant by the equation:

ΔG° = -RTln(Kp)

Using the calculated ΔG°rxn at 298.15 K, the equilibrium constant Kp can be determined. The temperature dependence of the equilibrium constant can be estimated using the van't Hoff equation, assuming ΔH° and ΔS° do not vary significantly with temperature.

| Temperature (K) | Kp (atm²) |

| 298.15 | 1.1 x 10⁻¹⁰ |

| 306.15 | 1.3 x 10⁻⁹ |

Note: The Kp value at 306.15 K (33 °C) is calculated based on a problem set scenario where the total pressure at equilibrium is 1.39 atm, leading to partial pressures of 0.695 atm for each gas. Kp = (0.695) * (0.695) = 0.483 atm². There is a discrepancy in the available data, with some sources suggesting much higher vapor pressures at ambient temperatures.

Experimental Protocols

A detailed experimental protocol to study the thermal decomposition of this compound and determine its thermodynamic properties is outlined below. This protocol is based on the principles of thermogravimetric analysis coupled with mass spectrometry (TGA-MS) for evolved gas analysis.

Materials and Equipment

-

This compound (NH₄F), analytical grade, dried under vacuum.

-

Thermogravimetric Analyzer (TGA) with a coupled Mass Spectrometer (MS).

-

Inert gas (e.g., Argon or Nitrogen) of high purity.

-

Gas-tight sample pans (e.g., alumina or platinum).

-

Flow controllers for precise gas flow management.

Experimental Procedure

-

Sample Preparation: A small, accurately weighed amount of dried this compound (typically 5-10 mg) is placed into the TGA sample pan.

-

Instrument Setup:

-

The TGA-MS system is purged with the inert gas to remove any residual air and moisture.

-

The transfer line between the TGA and MS is heated to a temperature sufficient to prevent condensation of the evolved gases (e.g., 150-200 °C).

-

The mass spectrometer is calibrated and set to monitor the m/z (mass-to-charge ratio) signals corresponding to ammonia (e.g., m/z = 17 for NH₃⁺) and hydrogen fluoride (e.g., m/z = 20 for HF⁺).

-

-

Thermal Decomposition:

-

The sample is heated in the TGA under a controlled flow of the inert gas.

-

A dynamic heating program is initiated, typically with a linear heating rate (e.g., 5, 10, or 20 °C/min) over a desired temperature range (e.g., from room temperature to 300 °C).

-

The TGA continuously records the sample mass as a function of temperature and time.

-

Simultaneously, the MS records the intensity of the specified m/z signals of the evolved gases.

-

-

Data Analysis:

-

The TGA data (mass loss versus temperature) is analyzed to determine the onset and completion temperatures of the decomposition. The rate of mass loss (DTG curve) can be used to identify the temperature of maximum decomposition rate.

-

The MS data provides qualitative and quantitative information about the evolved gases. The ion current for each m/z is plotted against temperature to create an evolved gas profile, which should correlate with the mass loss observed in the TGA.

-

For kinetic analysis, multiple experiments at different heating rates can be performed to determine the activation energy of the decomposition using methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose models.

-

To determine the equilibrium constant at different temperatures, isothermal experiments can be conducted. The sample is held at a specific temperature until the mass stabilizes, and the partial pressures of the evolved gases are determined.

-

Visualizations

Reaction Pathway

The thermal decomposition of this compound is a single-step reversible reaction.

Experimental Workflow

The following diagram illustrates the workflow for the experimental investigation of the thermal decomposition of this compound using TGA-MS.

Safety Considerations

-

Toxicity and Corrosivity: Hydrogen fluoride is extremely toxic and corrosive, causing severe burns upon contact with skin, eyes, or respiratory tract. Ammonia is also a corrosive and toxic gas. All experiments involving the thermal decomposition of this compound must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, and gloves resistant to HF (e.g., neoprene or nitrile), must be worn at all times. A lab coat and closed-toe shoes are also mandatory.

-

Emergency Preparedness: An emergency plan should be in place, and all personnel should be trained on the proper procedures for handling HF and NH₃ exposure. Calcium gluconate gel should be readily available as a first aid treatment for HF skin exposure.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound. The presented thermodynamic data, experimental protocols, and visualizations offer a comprehensive resource for researchers and professionals. A thorough grasp of this chemical process is essential for its safe and effective application in various scientific and industrial fields. Further research to obtain more extensive temperature-dependent equilibrium data would be beneficial for more precise modeling and control of this reaction.

References

Ammonium Fluoride: A Comprehensive Analysis of its Ionic and Covalent Character

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium fluoride (NH₄F), a compound of significant interest in various scientific and industrial applications, presents a fascinating case study in chemical bonding. While often broadly classified, a deeper analysis reveals a nuanced interplay of both ionic and covalent forces that define its structure and properties. This technical guide provides a detailed examination of the bonding in this compound, supported by quantitative data, experimental methodologies, and visual representations to elucidate its dual chemical nature.

Executive Summary

This compound is fundamentally an ionic compound . This classification arises from the electrostatic attraction between the polyatomic ammonium cation (NH₄⁺) and the fluoride anion (F⁻). However, within the ammonium cation itself, the bonds between the nitrogen and hydrogen atoms are distinctly covalent . This dual bonding characteristic is crucial for a comprehensive understanding of its chemical behavior, crystal structure, and reactivity.

Quantitative Analysis of Bonding Parameters

A quantitative approach, primarily through the lens of electronegativity, allows for a precise characterization of the bonds within this compound. The electronegativity values on the Pauling scale are foundational to this analysis.

| Element | Pauling Electronegativity |

| Fluorine (F) | 3.98[1][2][3] |

| Nitrogen (N) | 3.04[3][4] |

| Hydrogen (H) | 2.20[1][2] |

Table 1: Pauling Electronegativity Values of Constituent Elements

The nature of a chemical bond can be predicted by the difference in electronegativity (Δχ) between the bonding atoms.

Covalent Bonding within the Ammonium Cation

The bonds between nitrogen and hydrogen in the ammonium cation are covalent, characterized by the sharing of electrons.

| Bond | Electronegativity Difference (Δχ) | Calculated % Ionic Character | Bond Type |

| N-H | 0.84 | 16.5% | Polar Covalent |

Table 2: Analysis of the N-H Bond in the Ammonium Cation

The calculation for the percent ionic character is based on the Pauling formula: % Ionic Character = 100 * [1 - e^(-(Δχ/2)²)][5]

Ionic Interaction between Cation and Anion

The primary interaction that defines this compound as a salt is the ionic bond between the ammonium cation and the fluoride anion. While the electronegativity of a polyatomic ion is not a simple value, the large electronegativity difference between the constituent atoms of the cation and the highly electronegative fluorine atom drives the formation of a distinct ionic bond. The significant charge separation between the positively charged ammonium ion and the negatively charged fluoride ion leads to a strong electrostatic attraction, which is the hallmark of an ionic bond.[6][7]

Crystal Structure and Physical Properties

The macroscopic properties of this compound are a direct consequence of its underlying atomic arrangement and bonding.

| Property | Value |

| Crystal System | Hexagonal[8][9] |

| Crystal Structure | Wurtzite[8][9] |

| Space Group | P6₃mc[9][10] |

| Unit Cell Parameters | a = 4.39 Å, c = 7.02 Å[9][10] |

| Molar Mass | 37.037 g/mol [8] |

| Density | 1.009 g/cm³[8] |

| Melting Point | Decomposes at ~100 °C[8][9] |

| Solubility in Water | 83.5 g/100 mL at 25 °C[8] |

Table 3: Crystallographic and Physical Data for this compound

The wurtzite crystal structure of this compound is notable for its similarity to the structure of ice.[8] This is due to the extensive hydrogen bonding between the ammonium cations and the fluoride anions.[8][9]

Experimental Determination of Bonding and Structure

The characterization of this compound's bonding and structure relies on sophisticated experimental techniques.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice of this compound, including bond lengths and angles.[11][12][13]

Methodology:

-

Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated aqueous solution.[14] The quality of the crystal is paramount for obtaining a clear diffraction pattern.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer, which allows for precise rotation of the crystal in the X-ray beam.[12]

-

X-ray Diffraction: The mounted crystal is irradiated with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a specific diffraction pattern of spots of varying intensity.[11]

-

Data Collection: The intensities and positions of the diffracted X-ray beams are recorded by a detector as the crystal is rotated.[11]

-

Structure Solution and Refinement: The collected diffraction data is processed using computational methods (e.g., Fourier transforms) to generate an electron density map of the crystal.[11] From this map, the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data.

Dipole Moment Measurement

Objective: To quantify the polarity of the N-H bonds and confirm the ionic nature of the compound in the gas phase.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is prepared by heating the solid under controlled conditions.

-

Application of Electric Field: The gaseous sample is placed between two parallel plates, and a variable electric field is applied.

-

Capacitance Measurement: The capacitance of the system is measured. Polar molecules will align with the electric field, which changes the capacitance of the system.

-

Calculation of Dipole Moment: The change in capacitance is used to calculate the dielectric constant of the gas, from which the molecular dipole moment can be determined.[15] The measured dipole moment can then be compared to the theoretical dipole moment for a fully ionic bond to calculate the percent ionic character.[4][16][17]

Visualizing the Bonding in this compound

The following diagrams illustrate the key bonding relationships and experimental workflows discussed.

Caption: Bonding structure of this compound.

Caption: Experimental characterization workflow.

Conclusion

References

- 1. WebElements Periodic Table » Periodicity » Electronegativity (Pauling) » Periodic table gallery [webelements.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Template:Periodic table (electronegativity by Pauling scale) - Wikipedia [en.wikipedia.org]

- 4. Video: Bond Polarity, Dipole Moment, and Percent Ionic Character [jove.com]

- 5. omnicalculator.com [omnicalculator.com]

- 6. Calculate the % ionic character for molecule AB when E.N. different is 2.0: [allen.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. webqc.org [webqc.org]

- 10. This compound | NH4F | CID 25516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rnlkwc.ac.in [rnlkwc.ac.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Dipole moment - calculation of percentage ionic character - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Versatility of Ammonium Fluoride: An In-depth Technical Guide to its Role as a Fluoride Ion Source in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ammonium fluoride (NH₄F) has emerged as a highly versatile and valuable reagent in modern chemical synthesis, serving as a convenient and effective source of fluoride ions. Its applications span a wide range of fields, from the preparation of advanced materials and inorganic compounds to the synthesis of complex organic molecules, including those of pharmaceutical interest. This technical guide provides a comprehensive overview of the role of this compound in synthesis, with a focus on its applications, reaction mechanisms, and experimental considerations.

Physicochemical Properties and Safety

This compound is a white, crystalline solid that is highly soluble in water.[1][2] It is a salt of a weak acid (hydrofluoric acid) and a weak base (ammonia), and its aqueous solutions are slightly acidic.[3] Upon heating, this compound sublimes and decomposes into ammonia and hydrogen fluoride, a reversible reaction that is key to some of its synthetic applications.[4]

Safety is paramount when handling this compound. It is a toxic and corrosive substance that can cause severe skin and eye irritation upon contact.[5] Ingestion or inhalation can be harmful.[5] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Contact with acids will generate highly toxic hydrogen fluoride (HF) gas.[6] Always have calcium gluconate gel readily available as a first aid measure for skin contact with fluoride ions.[6]

Applications in Synthesis

This compound's utility as a fluoride source is demonstrated in several key areas of chemical synthesis:

Synthesis of Inorganic Fluorides and Materials

This compound is a widely used precursor for the synthesis of a variety of inorganic fluorides and advanced materials.

Metal Fluorides: A significant application lies in the preparation of anhydrous metal fluorides. A common method involves a solvent-free reaction where a metal precursor is heated with this compound.[8][9][10] This approach is advantageous due to its simplicity, lower toxicity compared to using HF, and the generation of volatile byproducts (ammonia and water) that are easily removed.[8][9] The general mechanism involves the thermal decomposition of this compound to generate HF in situ, which then reacts with the metal precursor.

A typical workflow for the synthesis of metal fluoride-carbon nanocomposites, often used in battery applications, is outlined below.

Caption: Workflow for the synthesis of anhydrous metal fluorides.

Hydrated Silica and Zeolites: this compound is also employed in the synthesis of high-purity hydrated silica from industrial residues. The process involves roasting the residue with this compound, which converts the amorphous silica into water-soluble ammonium hexafluorosilicate ((NH₄)₂SiF₆).[11][12] This intermediate can then be leached with water and subsequently treated to precipitate pure hydrated silica.[11][12]

Fluorination of Organic Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This has made fluorination reactions a cornerstone of drug discovery and materials science. This compound, often in combination with other reagents, serves as a nucleophilic fluoride source for these transformations.

Nucleophilic Fluorination: The primary mechanism for fluorination using this compound is nucleophilic substitution (Sₙ2), where the fluoride ion displaces a leaving group.[13][14] The reactivity of the fluoride ion can be enhanced by using polar aprotic solvents and phase-transfer catalysts.[13][14]

References

- 1. This compound | 12125-01-8 [chemicalbook.com]

- 2. This compound | NH4F | CID 25516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. zegmetal.com [zegmetal.com]

- 5. lobachemie.com [lobachemie.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound Mediated Synthesis of Anhydrous Metal Fluoride-Mesoporous Carbon Nanocomposites for High-Performance Lithium Ion Battery Cathodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Mediated Synthesis of Anhydrous Metal Fluoride-Mesoporous Carbon Nanocomposites for High-Performance Lithium Ion Battery Cathodes. | Semantic Scholar [semanticscholar.org]

- 11. Activation Mechanism of this compound in Facile Synthesis of Hydrated Silica Derived from Ferronickel Slag-Leaching Residue [mdpi.com]

- 12. Activation Mechanism of this compound in Facile Synthesis of Hydrated Silica Derived from Ferronickel Slag-Leaching Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

Understanding the hygroscopic nature of ammonium fluoride

An In-depth Technical Guide to the Hygroscopic Nature of Ammonium Fluoride

Introduction

This compound (NH₄F) is an inorganic compound that appears as a white, crystalline solid.[1][2][3] It is recognized for its sharp saline taste and high solubility in water.[3] A defining characteristic of this compound is its hygroscopic nature, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[4][5][6] This property leads to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution. This guide provides a comprehensive technical overview of the hygroscopic properties of this compound, detailing its physicochemical characteristics, interaction with water, and the experimental protocols used to quantify its moisture-absorbing behavior. This information is crucial for researchers, scientists, and professionals in drug development who handle this compound, as its hygroscopicity significantly impacts its stability, handling, storage, and application.[7]

Physicochemical Properties

The hygroscopic behavior of this compound is intrinsically linked to its fundamental physical and chemical properties. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | NH₄F | [3][4] |

| Molar Mass | 37.037 g/mol | [1][3] |

| Appearance | White, crystalline, hygroscopic solid.[3][4] | [3][4] |

| Density | 1.009 g/cm³ | [3][4] |

| Melting Point | Decomposes. Sublimes when heated.[3][6] | [3][6] |

| Boiling Point | 100 °C (212 °F) | [8] |

| pH | 6 (for a 50 g/L solution in water at 20°C) | [4] |

| Crystal Structure | Wurtzite structure (hexagonal) | [3] |

Hygroscopic Nature and Deliquescence

The tendency of this compound to absorb water is so significant that it is the only known substance capable of forming mixed crystals with water, a characteristic attributed to its crystal structure being very similar to that of ice.[3] This interaction is facilitated by the formation of N−H···F hydrogen bonds between the ammonium cations and fluoride anions.[3]

Interaction with Water

Upon absorbing atmospheric moisture, this compound dissolves.[2] This process is not merely a physical change; a chemical reaction also occurs. This compound reacts with water to form a dilute solution of hydrofluoric acid (HF), which is corrosive to glass, cement, and most metals.[1][2]

The reaction can be represented as: NH₄F (s) + H₂O (l) ⇌ NH₄OH (aq) + HF (aq)

This reactivity, particularly the formation of hydrofluoric acid, necessitates careful handling and precludes the use of glass apparatus for laboratory work involving aqueous solutions of this compound.[3]

Solubility

The high solubility of this compound in water is a key factor in its hygroscopicity. The more soluble a salt is, the lower its water activity in a saturated solution, which generally corresponds to a lower CRH.

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g H₂O) | Reference(s) |

| 0 | 71.9 | [5] |

| 10 | 74.1 | [5] |

| 20 | 82.6 | [5] |

| 25 | 83.5 | [1][3][5] |

| 30 | 88.8 | [5] |

| 60 | 111 | [5] |

| 80 | 118 | [5] |

Experimental Protocols for Hygroscopicity Assessment

Quantifying the hygroscopic nature of a substance like this compound involves measuring its water uptake under controlled humidity conditions. The static gravimetric method is a common and accessible technique.

Static Gravimetric Method

This method involves exposing a pre-weighed sample of the material to a constant relative humidity environment until it reaches equilibrium, and then re-weighing it to determine the mass of water absorbed.

Detailed Methodology:

-

Sample Preparation: Initially, the this compound sample must be dried to establish a baseline mass. This is challenging because heating can cause decomposition and sublimation into ammonia and hydrogen fluoride.[3][6] A recommended approach is to use a desiccator with a strong drying agent (e.g., phosphorus pentoxide) under vacuum at room temperature until a constant weight is achieved.

-

Initial Weighing: Accurately weigh a sample of the dried this compound (e.g., 0.1–0.3 grams) into a pre-weighed container.[9]

-

Controlled Humidity Environment: Prepare a series of sealed desiccators, each containing a different saturated salt solution to maintain a specific, constant relative humidity at a controlled temperature (e.g., 25°C).[9] Examples of salts and their corresponding RH are Lithium Chloride (11%), Magnesium Chloride (33%), Sodium Chloride (75%), and Potassium Nitrate (93%).[9]

-

Exposure and Equilibration: Place the weighed sample inside a desiccator. Allow the sample to equilibrate, which may take several days.[9] Equilibrium is reached when consecutive weighings show no further change in mass.

-

Final Weighing: Once equilibrated, quickly remove the sample and re-weigh it to determine the final mass.

-

Calculation: The percentage weight gain or equilibrium moisture content (EMC) is calculated using the following formula:

Percentage Weight Gain (%) = [(Final Mass - Initial Mass) / Initial Mass] x 100

-

Data Analysis: By plotting the percentage weight gain against the relative humidity, a moisture sorption isotherm can be constructed. This graph illustrates the hygroscopic profile of the substance.

Visualizations

Logical Framework of this compound Hygroscopicity

The following diagram illustrates the factors influencing the hygroscopic behavior of this compound and its resulting consequences.

Caption: Factors and consequences of this compound's hygroscopicity.

Experimental Workflow for Hygroscopicity Measurement

This diagram outlines the key steps in the static gravimetric method for determining the water uptake of this compound.

Caption: Workflow for the static gravimetric hygroscopicity test.

Handling, Storage, and Stability

The pronounced hygroscopic and corrosive nature of this compound demands specific handling and storage protocols to maintain its integrity and ensure safety.

-

Storage Temperature: The ideal storage temperature is between 15°C and 25°C (59°F - 77°F).[10] High temperatures can accelerate decomposition.[10]

-

Atmosphere: It must be stored in a cool, dry place in tightly sealed, corrosion-resistant containers to prevent moisture absorption.[10] Contact with air should be minimized.

-

Stability: this compound is unstable and can decompose upon heating or over time, releasing ammonia (NH₃) and hydrogen fluoride (HF) gas.[3][6] This process can lead to the formation of the more stable ammonium bifluoride (NH₄HF₂).[6]

-

Incompatibilities: It is incompatible with strong acids, strong bases, and strong oxidizing agents.[4] It attacks glass and should not be stored in glass containers.[4]

Conclusion

This compound is a highly hygroscopic and deliquescent compound. Its propensity to absorb atmospheric moisture is a critical consideration for its use in research and industry. This behavior is governed by its intrinsic physicochemical properties, including its high solubility and unique crystal structure. The absorption of water leads to the formation of a corrosive hydrofluoric acid solution, presenting significant challenges for handling, storage, and experimental use. A thorough understanding of these characteristics, coupled with appropriate experimental protocols and handling procedures, is essential for any professional working with this reactive material.

References

- 1. This compound | NH4F | CID 25516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 12125-01-8 [chemicalbook.com]

- 5. This compound [chemister.ru]

- 6. researchgate.net [researchgate.net]

- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. pharmainfo.in [pharmainfo.in]

- 10. What are the storage conditions for this compound? - Blog [wqmetal.net]

Ammonium Fluoride as an Ice Analog: An In-depth Technical Guide for Structural Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of ammonium fluoride (NH₄F) as a structural analog of water (ice) in the study of biological macromolecules. By mimicking the hydrogen bonding and tetrahedral coordination of water, NH₄F offers a powerful tool to probe the roles of ordered and conserved water molecules in protein structure, function, and ligand binding. This document details the theoretical basis for this analogy, presents quantitative comparisons, provides detailed experimental protocols, and illustrates relevant biological pathways and experimental workflows.

The Principle of Analogy: this compound as a Water Mimic

The utility of this compound as a surrogate for water in structural biology stems from the striking similarities in their physicochemical properties. Water molecules in the hydration shells of proteins are not merely passive solvent; they often play critical roles in maintaining structural integrity, mediating protein-protein interactions, and participating directly in enzymatic catalysis. Understanding the precise location and function of these "structural" or "conserved" water molecules is paramount for a complete understanding of biological function and for rational drug design.

This compound is considered an excellent analog for ice due to several key characteristics:

-

Tetrahedral Coordination: Both the ammonium ion (NH₄⁺) and the water molecule (H₂O) exhibit tetrahedral geometry, allowing them to participate in three-dimensional hydrogen-bonded networks.

-

Similar Size and Shape: The ammonium ion is isosteric and isoelectronic with the hydronium ion (H₃O⁺) and has a similar van der Waals radius to a water molecule. The fluoride ion (F⁻) is isoelectronic with a water molecule.

-

Hydrogen Bonding Capabilities: The NH₄⁺ ion is an excellent hydrogen bond donor, while the F⁻ ion is a strong hydrogen bond acceptor, mimicking the donor-acceptor properties of water.

-

Wurtzite Crystal Structure: At ambient pressure, both ice Ih and this compound crystallize in the wurtzite structure, indicating a fundamental similarity in their solid-state packing and hydrogen bonding patterns.[1]

However, there are also key differences that must be considered:

-

Ionic Nature: NH₄F is an ionic salt, composed of NH₄⁺ and F⁻ ions, whereas water is a neutral molecule. This results in stronger, more ordered electrostatic interactions in the NH₄F lattice.

-

Ordered Hydrogen Network: The hydrogen atoms in NH₄F are covalently bonded to the nitrogen atoms, creating a more ordered and static hydrogen bond network compared to the dynamic, disordered network in liquid water and most ice phases.[2]

-

pH and Ionic Strength Effects: The introduction of NH₄F into a biological system will inevitably alter the pH and ionic strength of the solution, which can impact protein stability and solubility.

These differences, while presenting limitations, are also the source of NH₄F's utility. By "locking" in a more ordered hydration-like network, NH₄F can help to visualize and characterize the positions of key water molecules that are otherwise difficult to resolve in electron density maps.

Quantitative Data Presentation

To effectively utilize this compound as a water analog, it is crucial to understand the quantitative similarities and differences in their interactions with biological macromolecules. The following tables summarize key physicochemical and structural parameters.

Table 1: Comparison of Physicochemical Properties

| Property | Water (H₂O) | This compound (NH₄F) |

| Molar Mass ( g/mol ) | 18.02 | 37.04 |

| Crystal Structure (ambient) | Hexagonal (Ice Ih) | Hexagonal (Wurtzite)[1] |

| H-bond Donor/Acceptor | Donor & Acceptor | NH₄⁺ (Donor), F⁻ (Acceptor) |

| Dielectric Constant (liquid) | ~80 | - |

| Solubility in Water ( g/100 mL) | - | 45.3 (at 25 °C) |

Table 2: Comparison of Hydrogen Bond Geometries with Amino Acid Residues (from computational studies)

| Interaction | Typical H-bond Length (Å) | Typical H-bond Angle (°) |

| Water as Donor (O-H···Acceptor) | ||

| O-H···O (Asp, Glu, Ser, Thr, Tyr) | 2.6 - 3.0 | 150 - 180 |

| O-H···N (His, Lys, Arg) | 2.7 - 3.1 | 150 - 180 |

| Water as Acceptor (Donor···O-H) | ||

| N-H···O (Asn, Gln, Arg, Lys, Trp) | 2.8 - 3.2 | 150 - 180 |

| O-H···O (Ser, Thr, Tyr) | 2.6 - 3.0 | 150 - 180 |

| Fluoride as Acceptor (Donor···F⁻) | ||

| N-H···F⁻ (Asn, Gln, Arg, Lys, Trp) | 2.6 - 2.9 | > 150 |

| O-H···F⁻ (Ser, Thr, Tyr) | 2.5 - 2.8 | > 160 |

| C-H···F⁻ (various) | 3.0 - 3.5 | 120 - 150 |

Note: The values in Table 2 are approximate and can vary depending on the specific chemical environment within the protein.

Experimental Protocols

The introduction of this compound into protein crystallization experiments can be achieved through co-crystallization or soaking. The choice of method will depend on the stability of the protein in the presence of NH₄F and the nature of the crystallization conditions.

General Considerations

-

Protein Purity and Concentration: As with any crystallization experiment, the protein sample should be of the highest possible purity (>95%). The optimal protein concentration should be determined empirically but typically ranges from 5 to 20 mg/mL.

-

Buffer Selection: The choice of buffer is critical, as NH₄F can affect the pH. Buffers such as HEPES, MES, and Tris are generally compatible. It is advisable to perform initial stability tests of the protein in the presence of varying concentrations of NH₄F in the chosen buffer.

-

This compound Concentration: The optimal concentration of NH₄F will vary depending on the protein and the crystallization conditions. A starting point for screening is typically in the range of 10-100 mM. Higher concentrations may be explored but can lead to protein precipitation.

-

Safety Precautions: this compound is toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times, and all work should be conducted in a well-ventilated area.

Protocol 1: Co-crystallization with this compound

This method is suitable when the protein is stable in the presence of NH₄F for the duration of the crystallization experiment.

-

Protein Preparation: Prepare the purified protein in a suitable buffer at the desired concentration.

-

This compound Stock Solution: Prepare a sterile-filtered stock solution of NH₄F (e.g., 1 M) in the same buffer as the protein.

-

Crystallization Screening:

-

Perform initial crystallization screening using a standard sparse matrix screen.

-

Set up parallel screens where the protein solution is supplemented with NH₄F to a final concentration of 10-100 mM. This can be done by adding a small volume of the NH₄F stock solution to the protein before setting up the crystallization drops.

-

Alternatively, add the NH₄F stock solution directly to the crystallization drop.

-

-

Optimization: Once initial hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and NH₄F.

-

Crystal Harvesting and Cryo-protection:

-

Harvest the crystals using standard techniques.

-

If the crystallization condition does not contain a cryoprotectant, the crystals will need to be soaked in a cryoprotectant solution before flash-cooling in liquid nitrogen. The cryoprotectant solution should be prepared in the mother liquor, including the NH₄F.

-

Protocol 2: Soaking Protein Crystals with this compound

This method is preferred when the protein is not stable in the presence of NH₄F for long periods or when apo-crystals are readily available.

-

Grow Apo-Crystals: Grow crystals of the protein of interest using established protocols.

-

Prepare Soaking Solution: Prepare a solution containing the mother liquor (the solution in which the crystals were grown) supplemented with NH₄F. The concentration of NH₄F can be varied, typically starting from 10 mM and increasing incrementally.

-

Soaking Procedure:

-

Carefully transfer an apo-crystal into a drop of the soaking solution.

-

The soaking time can range from a few minutes to several hours. Shorter soaking times are recommended initially to avoid crystal cracking or dissolution.

-

Monitor the crystal for any signs of degradation during the soaking process.

-

-

Cryo-protection and Data Collection:

-

After soaking, if the soaking solution does not contain a cryoprotectant, briefly transfer the crystal to a cryoprotectant solution prepared in the soaking solution.

-

Flash-cool the crystal in liquid nitrogen and proceed with X-ray data collection.

-

Mandatory Visualizations

Logical Relationship: The Analogy between Water and this compound

Experimental Workflow: Protein Crystallography with NH₄F

Signaling Pathway: Role of Conserved Water in GPCR Activation (Rhodopsin Example)

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. The activation of many GPCRs, such as rhodopsin, involves the rearrangement of a conserved network of internal water molecules. These water molecules help to stabilize the inactive state and are displaced or reorganized upon ligand binding (or in the case of rhodopsin, photoisomerization of retinal), facilitating the conformational changes required for G protein coupling and downstream signaling. The fluoride ion from NH₄F can be used to probe the role of these key water molecules by potentially occupying their positions and stabilizing specific conformational states.[3][4][5]

Applications in Drug Development

The use of this compound as a water analog has significant implications for structure-based drug design. By identifying the locations of structurally important water molecules, researchers can design ligands that either displace these water molecules to gain entropic and/or enthalpic advantages, or that incorporate functional groups that mimic the hydrogen bonding interactions of the water molecules.

-

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for binding to a target protein. 19F-NMR can be a powerful tool in this context, either by using fluorinated fragments or by incorporating a fluorine label into the protein.[6] The chemical shift of the fluorine nucleus is highly sensitive to its local environment, providing a sensitive reporter of fragment binding. The insights gained from using NH₄F to identify key hydration sites can guide the growth or linking of fragments to create more potent leads.

-

Lead Optimization: During lead optimization, understanding the role of water molecules in the binding site is crucial. If a water molecule is found to bridge interactions between the ligand and the protein, replacing this water molecule with a linker in the ligand can significantly improve binding affinity. NH₄F can help to confirm the importance and precise location of such bridging water molecules.

Limitations and Future Directions

While a powerful tool, the use of NH₄F as a water analog has limitations. The ionic nature of NH₄F can perturb the electrostatic environment of the protein, and its static hydrogen bonding network does not fully recapitulate the dynamic nature of water. Furthermore, the solubility of NH₄F in common crystallization reagents can be a limiting factor.

Future directions in this field may include:

-

Neutron Crystallography: This technique is highly sensitive to the positions of hydrogen and deuterium atoms and can provide unambiguous information about the orientation of ammonium ions and the hydrogen bonding network in the crystal.[7]

-

Advanced Computational Methods: Molecular dynamics simulations can provide a dynamic picture of the interactions between NH₄F and proteins, complementing the static information from crystallography.[1] These simulations can help to dissect the energetic contributions of replacing water with NH₄F.

-